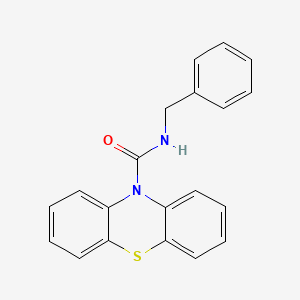

N-benzyl-10H-phenothiazine-10-carboxamide

Description

Historical Context and Evolution of Phenothiazine (B1677639) Chemistry in Academic Research

The story of phenothiazine begins not in medicine, but in the burgeoning dye industry of the 19th century. The parent compound, phenothiazine, was first synthesized in 1883 by Bernthsen through the reaction of diphenylamine (B1679370) with sulfur. wikipedia.orgmdpi.com Its derivative, methylene (B1212753) blue, synthesized by Heinrich Caro in 1876, was initially used as a textile dye. mdpi.com However, its utility soon expanded when Paul Ehrlich, in the mid-1880s, began using it for cell staining, which contributed to pioneering discoveries in histology and microbiology. mdpi.com Ehrlich also noted its potential antimalarial properties, marking its first foray into medicinal applications. mdpi.com

For several decades, research into phenothiazine derivatives languished until the parent compound itself was commercialized as an insecticide and anthelmintic (deworming agent) in the 1930s and 1940s. wikipedia.orgmdpi.com The turning point for phenothiazine in human medicine came in the 1940s at the Rhône-Poulenc laboratories in France. mdpi.com Chemists there synthesized promethazine, a derivative that, while ineffective against infections, displayed potent antihistaminic and sedative effects. mdpi.com This discovery paved the way for the synthesis of chlorpromazine (B137089) in the early 1950s, a compound that revolutionized the field of psychiatry with its profound antipsychotic effects. wikipedia.orgmdpi.com The success of chlorpromazine triggered a surge in research, leading to a proliferation of phenothiazine derivatives and solidifying phenothiazine as a prototypical "lead structure" in medicinal chemistry. wikipedia.orgmdpi.com

Significance of the Phenothiazine Scaffold in Medicinal Chemistry Research

The phenothiazine nucleus, a tricyclic system with nitrogen and sulfur atoms in the central ring, is considered a "privileged scaffold" in drug discovery. tandfonline.comnih.gov This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net While initially recognized for their neuroleptic (antipsychotic) effects through the blockade of dopamine (B1211576) receptors, the therapeutic potential of phenothiazine derivatives extends far beyond psychiatry. wikipedia.orgtandfonline.com

Researchers have extensively demonstrated that modifications to the phenothiazine core can yield compounds with a diverse range of biological actions. These include:

Anticancer activity: Many phenothiazine derivatives have shown promising results in inhibiting the growth of various cancer cell lines. tandfonline.comnih.gov

Antimicrobial effects: Some derivatives exhibit activity against bacteria, fungi, and protozoa. ontosight.ainih.gov

Anti-inflammatory properties: The scaffold has been explored for its potential to mitigate inflammatory processes. ontosight.ai

Enzyme inhibition: Phenothiazine-based compounds have been identified as inhibitors of various enzymes, such as histone deacetylases (HDACs). nih.gov

Reversal of multidrug resistance: Certain derivatives can counteract the resistance of cancer cells to chemotherapy. wikipedia.org

The versatility of the phenothiazine scaffold allows medicinal chemists to fine-tune the pharmacological profile of a molecule by making strategic structural modifications, a principle that underpins the research into compounds like N-benzyl-10H-phenothiazine-10-carboxamide.

Rationale for Research on this compound and its Derivatives

The rationale for synthesizing and investigating this compound is rooted in the principles of rational drug design and the exploration of structure-activity relationships (SAR). The specific functional groups—the N-benzyl and the 10-carboxamide moieties—are not arbitrary additions but are chosen to potentially enhance or introduce new biological activities to the core phenothiazine structure.

The 10-Carboxamide Moiety: Modification at the N-10 position of the phenothiazine ring is a well-established strategy to alter a compound's properties. Introducing a carboxamide group at this position creates a new class of derivatives, the phenothiazine-10-carboxamides. Research has indicated that this class of compounds holds potential, particularly in the realm of oncology. For instance, studies on phenothiazine carboxamide derivatives have explored their anticancer activity. tandfonline.com The synthesis of novel phenothiazine 10-carboxamides for screening as cytotoxic agents in liver cancer cells highlights the focus on this structural motif for anticancer drug discovery. nih.gov

The N-benzyl Group: The benzyl (B1604629) group is a common substituent used in medicinal chemistry to probe interactions with biological targets. It can influence a compound's lipophilicity, steric profile, and potential for pi-stacking interactions with receptor sites. In the context of phenothiazine derivatives, the inclusion of a benzyl group has shown significant promise. For example, a compound featuring a phenothiazine core connected to a benzyl linker, specifically 4-[(10H-phenothiazin-10-yl)methyl]-N-hydroxybenzamide, was identified as a very potent and selective inhibitor of histone deacetylase 6 (HDAC6), a key target in cancer therapy. nih.gov This finding suggests that the N-benzylphenothiazine structure is a favorable scaffold for developing enzyme inhibitors.

Therefore, the synthesis of this compound is a logical step to combine the recognized potential of the phenothiazine-10-carboxamide (B14158894) scaffold with the advantageous properties conferred by the N-benzyl group. The research aims to explore whether this specific combination of structural features can lead to novel compounds with enhanced or unique therapeutic activities, particularly in areas like cancer and enzyme modulation.

Overview of Current Research Landscape Pertaining to the Compound

The current research landscape for this compound is part of a broader investigation into functionalized phenothiazine derivatives. While comprehensive studies dedicated exclusively to this single molecule are not abundant in publicly available literature, the research on closely related analogues provides a clear picture of the scientific interest in this area.

Recent studies focus on the synthesis of libraries of novel phenothiazine derivatives, including 10-carboxamides, and screening them for various biological activities. A notable study involved the synthesis and screening of a large number of new PTZ 10-carboxamides for their cytotoxic effects on liver cancer cells and their ability to modulate cholinesterase activity. nih.gov This indicates a dual interest in the potential of these compounds for both anticancer and neuro-modulatory applications.

Furthermore, the investigation of phenothiazine-based molecules as enzyme inhibitors is a very active field. The discovery of potent and selective HDAC6 inhibitors based on the N-benzylphenothiazine scaffold underscores the potential of this structural class. nih.gov Research in this area involves the systematic variation of the phenothiazine core and the linker groups to optimize potency and selectivity. nih.gov

The current landscape can be summarized as an exploratory phase, where synthetic chemists are creating diverse phenothiazine derivatives, including this compound and its analogues, to be evaluated in a range of biological assays. The primary targets of interest appear to be cancer cell lines and specific enzymes involved in disease pathways. The overarching goal is to identify lead compounds from these synthetic libraries for further development as potential therapeutic agents.

Properties

IUPAC Name |

N-benzylphenothiazine-10-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c23-20(21-14-15-8-2-1-3-9-15)22-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)22/h1-13H,14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPOCYPNYDVRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 10h Phenothiazine 10 Carboxamide

Strategies for the Synthesis of the Phenothiazine (B1677639) Core

The phenothiazine core is a tricyclic heterocyclic system that forms the backbone of the target molecule. Several methods have been established for its synthesis, including classical condensation reactions, Smiles rearrangement pathways, and reductive amination approaches.

One of the earliest and most straightforward methods for synthesizing the phenothiazine nucleus is through the condensation of diphenylamine (B1679370) with sulfur in the presence of a catalyst such as iodine. This reaction, known as the Bernthsen synthesis, involves heating the reactants at high temperatures. researchgate.net Variations of this method include the reaction of aniline (B41778) derivatives with cyclohexanone (B45756) to form Schiff bases, which are then heated with sulfur. semanticscholar.org Another approach involves the reaction of 2-aminothiophenol (B119425) with 2,3,5-trichloropyridine (B95902) in a basic aqueous medium to yield 3-chloro-1-azaphenothiazine. researchgate.net

Table 1: Examples of Classical Condensation Reactions for Phenothiazine Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Diphenylamine | Sulfur | Iodine, High Temperature | 10H-Phenothiazine |

| Aniline derivative | Cyclohexanone | Heat with Sulfur | Substituted Phenothiazine |

| 2-Aminothiophenol | 2,3,5-trichloropyridine | Basic aqueous medium | 3-chloro-1-azaphenothiazine |

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been widely employed for the synthesis of phenothiazines. researchgate.netscispace.comacs.org This method typically involves the reaction of a 2-amino-2'-nitrodiphenylsulfide derivative, which undergoes rearrangement to form the phenothiazine ring system. researchgate.net For instance, 3-bromo/1,2-dimethylphenothiazines can be synthesized via the Smiles rearrangement of 5-bromo/3,4-dimethyl-2-formamido-2′-nitrodiphenylsulfides. researchgate.net This pathway offers a versatile route to variously substituted phenothiazines. acs.org

Table 2: Key Steps in Smiles Rearrangement for Phenothiazine Synthesis

| Starting Material | Key Intermediate | Final Product |

| 2-amino-5-bromo/3,4-dimethylbenzenethiols and o-halonitrobenzenes | 2-amino-5-bromo/3,4-dimethyl-2′-nitrodiphenylsulfides | 3-bromo/1,2-dimethylphenothiazines |

| Halonitrobenzenes and thiols | 2-amino-2′-nitrodiphenylsulphides | Substituted phenothiazines |

Reductive amination is a versatile method for forming carbon-nitrogen bonds and can be applied to the synthesis of substituted phenothiazines. This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comwikipedia.org This approach is particularly useful for introducing substituents onto the phenothiazine core. While direct alkylation of amines can lead to multiple alkylations, reductive amination provides a more controlled method for synthesizing secondary and tertiary amines. masterorganicchemistry.com

Approaches for N-10 Substitution with Carboxamide Moieties

Once the phenothiazine core is synthesized, the next step is the introduction of a carboxamide group at the N-10 position. This is typically achieved by reacting the phenothiazine with a suitable acylating agent. nih.gov For example, treatment of 10H-phenothiazine with chloroacetyl chloride in dry benzene (B151609) results in the formation of N10-chloroacetyl phenothiazine. researchgate.net This intermediate can then be further reacted to introduce the desired carboxamide functionality. Another approach involves the reaction of phenothiazine with 3-chloropropionyl chloride in DMF to yield 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one. researchgate.net

Introduction of the N-benzyl Moiety

The final step in the synthesis of N-benzyl-10H-phenothiazine-10-carboxamide is the introduction of the N-benzyl group. This can be accomplished through various N-alkylation strategies. A common method involves the reaction of the N-10 substituted phenothiazine with a benzyl (B1604629) halide, such as benzyl chloride, in the presence of a base. researchgate.net Alternatively, N-benzylation can be achieved by reacting phenothiazine with benzyl alcohols in the presence of an activating agent like n-propylphosphonic acid anhydride (B1165640) (T3P®). researchgate.net The choice of method can be influenced by the presence of other functional groups in the molecule.

Specific Synthetic Routes to this compound

A specific synthetic route to this compound would typically involve a sequence of the reactions described above. For instance, one could start with the synthesis of the phenothiazine core via a classical condensation or Smiles rearrangement. researchgate.netresearchgate.netrsc.org The resulting 10H-phenothiazine would then be acylated at the N-10 position with a suitable reagent to introduce the carboxamide precursor. researchgate.netnih.gov Finally, the N-benzyl group would be introduced via alkylation with a benzyl halide or through reaction with benzyl alcohol and an activating agent. nih.gov The synthesis of various phenothiazine derivatives often starts with the reaction of phenothiazines with acyl chlorides in tetrahydrofuran (B95107) (THF). acs.orgnih.gov

Multi-step Reaction Sequences

The construction of the this compound scaffold typically involves a multi-step synthetic route. A common strategy commences with the synthesis of the phenothiazine core itself. This is often achieved through the reaction of diphenylamine with sulfur in the presence of a catalyst like iodine. researchgate.netresearchgate.net

Following the formation of the phenothiazine nucleus, a key step is the introduction of the carboxamide functionality at the N-10 position. A versatile method involves the acylation of the phenothiazine nitrogen. For instance, phenothiazine can be reacted with chloroacetyl chloride in a suitable solvent such as dry benzene, often in the presence of a base like triethylamine (B128534), to yield N-(chloroacetyl)phenothiazine. researchgate.netnahrainuniv.edu.iq This chlorinated intermediate serves as a valuable synthon for further elaboration.

To introduce the benzylamine (B48309) moiety, the N-(chloroacetyl)phenothiazine intermediate can be subjected to a nucleophilic substitution reaction with benzylamine. This reaction typically proceeds by displacing the chlorine atom to form the desired this compound.

An alternative approach for N-benzylation involves the direct reaction of phenothiazine with benzyl alcohols. This transformation can be facilitated by activating agents such as n-propylphosphonic acid anhydride (T3P®), which promote the formation of the N-C bond. researchgate.net

Condensation and Coupling Reactions

Condensation and coupling reactions are pivotal in the synthesis of the carboxamide linkage in this compound and its derivatives. These reactions typically involve the activation of a carboxylic acid, or a derivative thereof, followed by reaction with an amine.

In the context of synthesizing analogues, a carboxylic acid functionalized phenothiazine can be coupled with a variety of amines using standard peptide coupling reagents. Commonly employed coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). uni-kiel.deresearchgate.net These reagents facilitate the formation of an active ester intermediate from the carboxylic acid, which then readily reacts with the amine to form the amide bond. The choice of coupling reagent can be critical in achieving high yields and minimizing side reactions, particularly when dealing with sterically hindered substrates. uni-kiel.de

The reaction is typically carried out in an inert solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), and in the presence of a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed during the reaction.

Starting Materials and Reagent Selection

The selection of appropriate starting materials and reagents is fundamental to the successful synthesis of this compound.

Starting Materials:

Phenothiazine: This heterocyclic core is either commercially available or can be synthesized from diphenylamine and sulfur. researchgate.netresearchgate.net

Benzylamine and its derivatives: A wide array of substituted benzylamines can be used to introduce diversity at the benzyl moiety.

Acylating agents: Chloroacetyl chloride is a common reagent for introducing the acetyl linker. researchgate.netnahrainuniv.edu.iq Other dihaloalkanes can also be employed to vary the linker length.

Benzyl alcohols: These can be used for direct N-benzylation in the presence of an activating agent. researchgate.net

Reagents:

Bases: Triethylamine, N,N-diisopropylethylamine (DIPEA), and potassium carbonate are frequently used to scavenge acids and facilitate reactions. researchgate.netnahrainuniv.edu.iq Stronger bases like sodium hydride may be required for certain deprotonation steps. nih.gov

Solvents: The choice of solvent is crucial and depends on the specific reaction. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), ethanol, and benzene. nih.govnih.gov

Coupling Reagents: As mentioned previously, reagents like HBTU, HATU, and DCC are essential for efficient amide bond formation. uni-kiel.deresearchgate.net

Catalysts: Iodine is a classic catalyst for the synthesis of the phenothiazine ring from diphenylamine and sulfur. researchgate.netresearchgate.net

A summary of key starting materials and reagents is presented in the table below.

| Category | Examples |

| Core Structures | Phenothiazine, Diphenylamine |

| N-10 Sidechain Precursors | Chloroacetyl chloride, Benzylamine, Benzyl alcohol |

| Bases | Triethylamine, DIPEA, Potassium Carbonate, Sodium Hydride |

| Solvents | THF, DMF, Ethanol, Benzene, Dichloromethane |

| Coupling Reagents | HBTU, HATU, DCC, EDC |

| Catalysts | Iodine |

Reaction Conditions and Optimization

The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions.

Temperature: Reactions are often carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate. researchgate.netnahrainuniv.edu.iqnih.gov However, some steps, such as those involving highly reactive intermediates, may require cooling to control the reaction.

Reaction Time: The duration of the reaction is typically monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion, which can range from a few hours to overnight. nih.gov

Atmosphere: Many reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions with atmospheric moisture and oxygen. nih.gov

Concentration: The concentration of reactants can influence the reaction rate and, in some cases, the product distribution.

Optimization of these parameters is often necessary to maximize the yield and purity of the desired product. This can involve screening different solvents, bases, temperatures, and reaction times. For instance, in coupling reactions, the choice of coupling reagent and additives can significantly impact the efficiency of amide bond formation and suppress racemization if chiral centers are present. uni-kiel.de The use of microwave irradiation has also been explored to accelerate some N-alkylation reactions of phenothiazines.

Derivatization Strategies for Analogues of this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues with tailored properties. Derivatization strategies primarily focus on substitutions on the phenothiazine ring system and the benzyl moiety.

Modifications on the Phenothiazine Ring System (e.g., Substitutions at C2, C3, C7)

The phenothiazine ring is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups at specific positions.

Substitution at C2: The C2 position of the phenothiazine ring can be functionalized through various reactions. For example, Friedel-Crafts acylation can be employed to introduce an acetyl group at the C2 position. researchgate.net This can be achieved by reacting N-acylphenothiazine with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.net Further modifications of this acetyl group can lead to a diverse range of C2-substituted analogues.

Substitutions at C3 and C7: The C3 and C7 positions are also susceptible to electrophilic attack. For instance, sulfonation of phenothiazine with chlorosulfonic acid can lead to the introduction of sulfonyl chloride groups at the C3 and C7 positions. researchgate.net These sulfonyl chloride groups can then be converted into a variety of other functional groups, such as sulfonamides or sulfonyl azides, providing a versatile handle for further derivatization. researchgate.net

The table below summarizes some examples of modifications on the phenothiazine ring.

| Position | Type of Modification | Reagents and Conditions |

| C2 | Acylation | Acyl chloride, AlCl3 |

| C3, C7 | Sulfonation | Chlorosulfonic acid |

Substitutions on the Benzyl Moiety (e.g., Halogenations, Alkyl groups)

The benzyl group provides another avenue for structural diversification. A wide range of commercially available or synthetically accessible substituted benzylamines or benzyl alcohols can be incorporated during the synthesis.

Halogenations: Halogen atoms, such as fluorine or chlorine, can be introduced onto the benzyl ring. For example, the use of 3,4-difluorobenzylamine (B1330328) in the synthesis leads to the corresponding difluorinated analogue. nih.gov Halogenated derivatives are of interest as they can alter the electronic properties and metabolic stability of the molecule.

Alkyl groups: Alkyl groups of varying sizes can be appended to the benzyl ring. This is typically achieved by starting with the appropriately substituted benzylamine. These modifications can influence the lipophilicity and steric profile of the compound.

The following table provides examples of substitutions on the benzyl moiety.

| Type of Substitution | Example Starting Material |

| Halogenation | 3,4-Difluorobenzylamine |

| Alkylation | 4-Methylbenzylamine |

Alterations of the Carboxamide Linker Structure

The carboxamide linker in this compound is a key structural feature that can be targeted for modification to alter the compound's physicochemical and biological properties. While specific post-synthetic modifications of the carboxamide linker on this particular molecule are not extensively documented in publicly available literature, established principles of organic chemistry allow for several potential transformations. These alterations can be broadly categorized into modifications of the carbonyl group and cleavage of the amide bond.

One common transformation of an amide is its conversion to a thioamide. This is typically achieved by treatment with a thionating agent, with Lawesson's reagent being a frequently used option. This reaction replaces the carbonyl oxygen with a sulfur atom, which can significantly impact the molecule's electronic properties and hydrogen bonding capabilities.

Another potential alteration is the reduction of the amide carbonyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. In the case of this compound, this would result in the formation of 10-(aminomethyl)-N-benzylphenothiazine, effectively transforming the carboxamide linker into a more flexible secondary amine linkage.

Hydrolysis of the amide bond, either under acidic or basic conditions, represents a complete cleavage of the carboxamide linker. This would break the molecule into 10H-phenothiazine-10-carboxylic acid and benzylamine. While this is a destructive transformation of the original molecule, it can be a useful synthetic step for creating new derivatives from the resulting carboxylic acid or amine.

It is important to note that the reactivity of the phenothiazine ring system, particularly its susceptibility to oxidation, needs to be considered when planning any chemical transformations on this compound. Reaction conditions should be chosen carefully to avoid unwanted side reactions on the phenothiazine core.

While direct modifications of the carboxamide linker are one approach, another strategy involves the synthesis of analogs with different linkers. For instance, instead of a simple carboxamide, a more complex linker containing other functional groups could be introduced during the initial synthesis. This can be achieved by using different acylating agents with the phenothiazine nitrogen.

Hybrid Molecule Synthesis

The synthesis of hybrid molecules, where two or more pharmacophores are covalently linked, is a widely used strategy in medicinal chemistry to develop compounds with improved or novel biological activities. nih.gov The this compound scaffold has been utilized as a building block in the creation of such hybrid molecules. These syntheses often involve multi-step reaction sequences to connect the phenothiazine moiety to another distinct chemical entity.

A common approach involves the initial functionalization of the phenothiazine core, followed by coupling with the second molecule of interest. For example, phenothiazine can be N-alkylated with a bifunctional linker, which can then be used to attach another pharmacophore.

Several studies have reported the synthesis of phenothiazine-based hybrid molecules with various heterocyclic systems, demonstrating the versatility of the phenothiazine scaffold in molecular hybridization.

Table 1: Examples of Phenothiazine-Based Hybrid Molecules

| Hybrid System | Synthetic Strategy Highlights | Potential Applications |

| Phenothiazine-Tetrazolopyrimidine | Multi-step synthesis involving alkylation of phenothiazine, followed by a Vilsmeier-Haack reaction and a one-pot multi-component reaction to form the tetrazolopyrimidine ring. | Antioxidant, Cytotoxic agents |

| Phenothiazine-1,2,3-Triazole | Molecular hybridization approach utilizing click chemistry, where a phenothiazine derivative with a terminal alkyne is reacted with an azide-containing molecule. | Antimicrobial agents |

| Phenothiazine-Indolizine | Hybridization of indolizines with the phenothiazine tricyclic system, often through N-acylation of the phenothiazine ring with a functionalized indolizine (B1195054) derivative. | Antitumor agents, Tubulin polymerization inhibitors |

| Phenothiazine-Chalcone | Linking the phenothiazine system to a chalcone (B49325) moiety. | Cytotoxic agents |

| Phenothiazine-Dithiocarbamate | Molecular hybridization of phenothiazine and dithiocarbamate (B8719985) scaffolds. | Antiproliferative agents |

Advanced Computational and Spectroscopic Characterization of N Benzyl 10h Phenothiazine 10 Carboxamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in predicting the molecular structure and electronic properties of complex organic molecules like N-benzyl-10H-phenothiazine-10-carboxamide. These computational methods provide insights that complement experimental data.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For phenothiazine (B1677639) derivatives, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. nih.gov These calculations help in understanding the molecule's reactivity, stability, and potential applications in materials science. The theory is based on calculating the electron density of a system rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost.

Basis Set Selection and Optimization Methods (e.g., B3LYP/6-31G++)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For phenothiazine and its derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly utilized. nih.gov This functional combines the accuracy of Hartree-Fock theory with the efficiency of density functional approaches.

This is often paired with a Pople-style basis set, such as 6-31G, sometimes augmented with diffuse functions (++) and polarization functions (d,p). nih.gov The 6-31G basis set provides a flexible description of the electron distribution. The addition of diffuse functions is important for accurately describing anions and weak interactions, while polarization functions allow for non-uniform distortion of atomic orbitals, which is crucial for describing chemical bonds accurately. Geometry optimization is typically performed using these methods to find the lowest energy structure of the molecule. nih.gov

Conformational Analysis and Energy Minima

The phenothiazine ring system is not planar but exists in a folded conformation, often described by a "butterfly angle" between the two benzo rings. The nature and orientation of the substituent at the N-10 position significantly influence this conformation. For this compound, the bulky N-benzylcarboxamide group introduces specific steric constraints.

Conformational analysis involves calculating the energy of the molecule as a function of its dihedral angles to identify stable conformers and the energy barriers between them. This process maps the potential energy surface to locate energy minima, which correspond to the most probable shapes of the molecule. For a related compound, 10-Benzyl-10H-phenothiazine 9-oxide, the butterfly angle was determined to be 23.4 (1)°. While this is not the exact target molecule, it highlights the characteristic folded nature of the N-10 substituted phenothiazine core.

Spectroscopic Elucidation and Structural Confirmation

Spectroscopic methods are essential for the experimental verification of the chemical structure of newly synthesized compounds. Techniques like NMR and IR spectroscopy provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the phenothiazine and benzyl (B1604629) rings, as well as a characteristic signal for the methylene (B1212753) (-CH2-) protons of the benzyl group. The protons on the phenothiazine core typically appear in the aromatic region (around 6.5-8.0 ppm).

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. Key signals for this molecule would include those for the carbonyl carbon (C=O) of the carboxamide group (typically downfield, ~160-170 ppm), the carbons of the phenothiazine skeleton, and the carbons of the benzyl substituent.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Phenothiazine Aromatic H | 6.5 - 8.0 | 115 - 145 |

| Benzyl Aromatic H | 7.2 - 7.5 | 127 - 138 |

| Benzyl -CH₂- | 4.5 - 5.5 | 45 - 55 |

| Amide N-H | 8.0 - 9.0 | - |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

IR Spectroscopy: In the IR spectrum of this compound, key absorption bands would be expected. A strong absorption band around 1650-1680 cm⁻¹ would indicate the presence of the carbonyl (C=O) stretching vibration of the amide group. N-H stretching vibrations typically appear as a sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-N and C-S stretching vibrations of the phenothiazine ring would appear in the fingerprint region (below 1500 cm⁻¹). For the parent phenothiazine molecule, symmetric C-S-C stretching is observed around 1080 cm⁻¹, and C-N-C stretching is seen near 1243 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring breathing modes are often strong in Raman spectra, which would be useful for characterizing the phenothiazine and benzyl ring systems.

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹)

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amide) | 3300 - 3500 | Weak/Absent |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| C=O Stretch (Amide I) | 1650 - 1680 | Moderate |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-N-C Stretch | ~1240 | Moderate |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio of ions, allowing for the elucidation of a compound's molecular weight and elemental composition. While mass spectra for the core phenothiazine structure and various other derivatives are documented, specific mass spectrometry data for this compound, including fragmentation patterns and high-resolution mass data, could not be located in the reviewed literature. nih.govresearchgate.netnist.gov

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This analysis provides crucial information on bond lengths, bond angles, and intermolecular interactions that dictate crystal packing. Although crystal structures for numerous phenothiazine analogues have been reported, a crystallographic study for this compound has not been published. nih.govnih.govresearchgate.net Consequently, detailed data on its crystal system, space group, unit cell dimensions, and intermolecular interactions remain undetermined.

Theoretical Analysis of Molecular Reactivity and Stability

Computational chemistry provides profound insights into the electronic structure and reactivity of molecules. Techniques such as Density Functional Theory (DFT) are often employed to study phenothiazine derivatives. researchgate.netnih.govscispace.com However, specific theoretical studies focused on this compound are absent from the current body of scientific literature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and is often correlated with the molecule's electronic transitions. scispace.comresearchgate.netnih.govresearchgate.net A comprehensive search did not yield any published computational studies that have calculated the HOMO-LUMO gap for this compound.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.govrsc.org The MEP surface illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and chemical reactivity. No specific MEP analysis for this compound has been reported in the literature.

Fukui functions are used within the framework of DFT to describe the sensitivity of the electron density to a change in the number of electrons, thereby identifying the most electrophilic and nucleophilic sites in a molecule with greater precision than MEP maps alone. researchgate.net There are currently no available studies that have performed a Fukui function analysis on this compound to detail its local reactivity. pnrjournal.com

Non-Linear Optical (NLO) Properties and Related Computational Studies

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.govmdpi.com Computational methods are frequently used to predict the NLO response of organic molecules, including parameters like polarizability and hyperpolarizability. researchgate.net The scientific literature lacks any investigation into the experimental or theoretical NLO properties of this compound.

Mulliken Charge Distribution Analysis

The Mulliken charge distribution provides a numerical representation of the partial charge residing on each atom within a molecule. This distribution is calculated based on the molecular orbitals obtained from quantum chemical computations. For N-substituted phenothiazine carboxamides, the analysis would reveal the electronic influence of the carboxamide and N-benzyl groups on the phenothiazine nucleus.

Detailed Research Findings:

Computational studies on analogous phenothiazine structures consistently show a significant charge polarization within the molecule. The heteroatoms, nitrogen and sulfur, along with the carbonyl oxygen of the carboxamide group, are expected to possess negative Mulliken charges due to their higher electronegativity. Conversely, the hydrogen atoms and many of the carbon atoms, particularly those bonded to electronegative atoms, would exhibit positive charges.

Understanding the Mulliken charge distribution is instrumental in predicting the molecule's reactivity. Atoms with significant negative charges are likely to act as nucleophilic centers, while those with positive charges are potential electrophilic sites. This information is critical for understanding potential intermolecular interactions, such as hydrogen bonding, and for designing new molecules with desired electronic properties.

Interactive Data Table of Hypothetical Mulliken Charges:

The following table presents a hypothetical Mulliken charge distribution for key atoms in this compound, based on general principles and data from related structures. The atom numbering corresponds to a standard representation of the molecule.

| Atom Number | Atom Type | Hypothetical Mulliken Charge (a.u.) |

| 1 | S | -0.350 |

| 10 | N (ring) | -0.250 |

| 11 | C (C=O) | +0.450 |

| 12 | O (C=O) | -0.500 |

| 13 | N (amide) | -0.300 |

| 14 | C (benzyl CH2) | +0.150 |

| 15-20 | C (benzyl ring) | Varied (+/- 0.100 to 0.200) |

| 21-32 | C (phenothiazine rings) | Varied (+/- 0.100 to 0.250) |

Note: This data is illustrative and not based on a specific computational result for this compound.

Investigations into Biological Activities and Pharmacological Potential of N Benzyl 10h Phenothiazine 10 Carboxamide Derivatives

Antioxidant Activity Studies

The capacity of N-benzyl-10H-phenothiazine-10-carboxamide derivatives to counteract oxidative stress has been evaluated through a variety of assays, spanning from in vitro chemical tests to cell-based models. These studies are crucial in understanding the potential therapeutic applications of these compounds in pathologies where oxidative damage is a key etiological factor.

The antioxidant potential of phenothiazine (B1677639) derivatives is often attributed to the nitrogen and sulfur heteroatoms within their tricyclic core, which can donate electrons to neutralize free radicals. nih.gov The radical scavenging capabilities of these compounds are commonly assessed using stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

Studies on various phenothiazine derivatives have demonstrated a dose-dependent increase in antioxidant activity. nih.gov For instance, research on newly synthesized phenothiazine derivatives has shown that their ability to scavenge oxygen and its radical forms is influenced by the concentration of the compound and the composition of the solvent. nih.gov While specific IC50 values for this compound are not extensively documented in the available literature, related structures have been investigated. For example, a study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which share the N-benzyl motif, reported significant interaction with the DPPH radical, with some derivatives exhibiting up to 96% inhibition after 60 minutes. nih.govmdpi.com

These in vitro assays provide a foundational understanding of the direct radical-scavenging ability of these compounds, suggesting that the phenothiazine scaffold is a promising backbone for the development of potent antioxidants.

To move beyond simple chemical reactions and understand the antioxidant effects in a biological context, researchers employ cellular assays. Human liver cancer (HepG2) and neuroblastoma (SH-SY5Y) cell lines are frequently used models to assess the ability of compounds to mitigate intracellular oxidative stress.

While direct studies on this compound in these specific cell lines are not widely available, the broader class of phenothiazine derivatives has been a subject of such investigations. These studies typically involve inducing oxidative stress in the cells with agents like hydrogen peroxide and then measuring the protective effects of the test compounds. The outcomes of these cellular assays provide valuable insights into the bioavailability, cellular uptake, and mechanism of action of the antioxidant compounds in a more physiologically relevant environment. The exploration of this compound derivatives in these cellular models remains a promising area for future research to validate their in vitro antioxidant potential.

Anticancer Activity Profiling

The potential of phenothiazine derivatives as anticancer agents has been a significant area of research, with studies demonstrating their ability to inhibit the growth of various cancer cells and induce programmed cell death.

Derivatives of the phenothiazine scaffold have demonstrated notable antiproliferative activity against a range of human cancer cell lines. The cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For instance, novel salinomycin (B1681400) N-benzyl amides have shown potent anticancer activity against drug-resistant cell lines. nih.gov Similarly, various benzothiazole (B30560) derivatives, which are structurally related to phenothiazines, have exhibited significant antitumor activity. One indole-based hydrazine (B178648) carboxamide derivative of benzothiazole showed potent activity against human colon cancer cells (HT29) with an IC50 value of 0.015 µM. nih.gov Research on other heterocyclic compounds incorporating the thiazole (B1198619) carboxamide moiety has also revealed promising anticancer activity against lung, liver, and colon cancer cell lines. mdpi.com

The table below summarizes the antiproliferative activity of some phenothiazine-related derivatives against various cancer cell lines, illustrating the potential of this chemical class.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Indole-based Benzothiazole | HT29 | Colon Cancer | 0.015 | nih.gov |

| Indole-based Benzothiazole | H460 | Lung Cancer | 0.28 | nih.gov |

| Indole-based Benzothiazole | MDA-MB-231 | Breast Cancer | 0.68 | nih.gov |

| 10H-3,6-diazaphenothiazine | A2780 | Ovarian Cancer | 0.62 | dovepress.comresearchgate.net |

This table presents data for structurally related compounds to indicate the potential of the broader chemical class.

Beyond simply inhibiting cell growth, a key characteristic of an effective anticancer agent is the ability to induce apoptosis, or programmed cell death, in cancer cells. Numerous studies have shown that phenothiazine derivatives can trigger this process.

Mechanistic studies have revealed that these compounds can induce apoptosis through intrinsic pathways, often involving the disruption of the mitochondrial membrane potential and the activation of caspases. rsc.org Furthermore, a significant number of phenothiazine and related derivatives have been found to interfere with the normal progression of the cell cycle. A common finding is the arrest of cancer cells in the G2/M phase of the cell cycle. dovepress.comrsc.orgmdpi.com This disruption prevents the cells from dividing and proliferating. For example, a derivative of phenothiazine, 10H-3,6-diazaphenothiazine, was found to be cytostatic and significantly arrest cell proliferation at the G2/M phase in ovarian cancer cells. dovepress.comresearchgate.net This arrest is often a prelude to the induction of apoptosis.

Enzyme Inhibition Studies

The biological activities of this compound derivatives also extend to the inhibition of specific enzymes that are implicated in various diseases.

One of the most significant findings in this area is the identification of phenothiazine-based compounds as potent and selective inhibitors of histone deacetylase 6 (HDAC6). nih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is linked to cancer and other diseases. A study identified 4-[(10H-phenothiazin-10-yl)methyl]-N-hydroxybenzamide as a highly potent HDAC6 inhibitor with an IC50 value of 22 nM and a high selectivity over other HDAC isoforms. nih.gov This discovery highlights the potential of the phenothiazine scaffold as a "cap group" in the design of selective HDAC inhibitors.

Furthermore, other research has explored the potential of novel phenothiazine derivatives to act as cholinesterase modulators. nih.gov Cholinesterases are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions such as Alzheimer's disease. These studies have identified phenothiazine derivatives with significant cytotoxic and cholinesterase modulatory effects, suggesting a dual therapeutic potential. nih.gov

| Enzyme Target | Compound Class | IC50 | Reference |

| Histone Deacetylase 6 (HDAC6) | Phenothiazine-based benzhydroxamic acid | 22 nM | nih.gov |

| Histone Deacetylase 1 (HDAC1) | Phenothiazine-based benzhydroxamic acid | 5080 nM | nih.gov |

This table presents data for a specific phenothiazine derivative to illustrate enzyme inhibition potential.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the this compound scaffold are being explored for their potential to inhibit cholinesterases, enzymes pivotal in the regulation of the neurotransmitter acetylcholine (B1216132). The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy in the management of Alzheimer's disease. While direct inhibitory data for this compound itself is not extensively documented in publicly available research, the structural components of this molecule suggest a plausible interaction with these enzymes.

Phenothiazine derivatives have been reported to be inhibitors of butyrylcholinesterase, with many exhibiting mixed inhibition patterns. For some of these compounds, competitive inhibition constants have been observed in the micromolar range, from 0.05 to 5 µM. This suggests that the phenothiazine core can effectively interact with the active site of BChE.

Furthermore, the N-benzylpiperidine carboxamide moiety has been identified as a key pharmacophore in a series of potent acetylcholinesterase inhibitors. For instance, certain N-benzylpiperidine carboxamide derivatives have demonstrated significant in vitro inhibitory activity against acetylcholinesterase, with IC50 values as low as 0.41 µM. The presence of the benzyl (B1604629) and carboxamide groups in the this compound structure indicates a potential for similar interactions with the active site of AChE. The combination of the phenothiazine nucleus, known for its BChE inhibitory properties, and the benzylcarboxamide fragment, associated with AChE inhibition, suggests that derivatives of this compound could be developed as dual inhibitors of both cholinesterases.

Table 1: Cholinesterase Inhibitory Activity of Related Compounds No direct data is available for this compound. The table below represents the activity of structurally related compounds.

| Compound Class | Enzyme | Inhibition Data |

| Phenothiazine Derivatives | Butyrylcholinesterase | Ki = 0.05 - 5 µM |

| N-benzylpiperidine Carboxamides | Acetylcholinesterase | IC50 = 0.41 µM |

Histone Deacetylase (HDAC) Inhibition (e.g., HDAC6 selectivity)

The phenothiazine scaffold has been identified as a highly favorable "cap" group for the design of potent and selective inhibitors of histone deacetylase 6 (HDAC6). nih.gov HDAC6 is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes, including protein folding and degradation, cell migration, and microtubule dynamics. Its dysregulation has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target. nih.gov

Research into phenothiazine-based benzhydroxamic acids has yielded compounds with significant HDAC6 inhibitory activity. A key example is 4-[(10H-phenothiazin-10-yl)methyl]-N-hydroxybenzamide, a close structural analog of the this compound core. This compound has been identified as a very potent HDAC6 inhibitor with high selectivity over other HDAC isoforms, such as HDAC1. nih.gov The benzyl linker in these molecules has been shown to be beneficial for achieving potent and selective HDAC6 inhibition. nih.gov

The general structure of these inhibitors consists of a cap group (in this case, phenothiazine), a linker, and a zinc-binding group (often a hydroxamic acid). The this compound structure contains the phenothiazine cap and a benzyl group, suggesting that with appropriate modification to include a zinc-binding moiety, its derivatives could exhibit potent and selective HDAC6 inhibition. The incorporation of a nitrogen atom into the phenothiazine framework has been shown to further increase both potency and selectivity for HDAC6. nih.gov

Table 2: HDAC6 Inhibitory Activity of a Structurally Related Phenothiazine Derivative No direct data is available for this compound. The table below represents the activity of a closely related compound.

| Compound | Target | IC50 | Selectivity |

| 4-[(10H-phenothiazin-10-yl)methyl]-N-hydroxybenzamide | HDAC6 | Potent Inhibition | High vs. HDAC1 |

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. Inhibition of FAAH leads to an increase in the levels of these endogenous signaling molecules, which has therapeutic potential for the treatment of pain, anxiety, and inflammatory disorders.

Currently, there is a lack of specific published research investigating this compound derivatives as FAAH inhibitors. The known classes of FAAH inhibitors typically include carbamates, ureas, and α-ketoheterocycles, which act by covalently modifying the enzyme's active site serine. While the carboxamide group is present in the target scaffold, further studies are required to determine if this class of compounds can be adapted to effectively inhibit FAAH. The exploration of phenothiazine-based compounds for FAAH inhibition remains an open area for future research.

Antimicrobial Activities

Antibacterial Spectrum and Potency (e.g., Gram-positive, Gram-negative strains)

Phenothiazine derivatives have been investigated for their antibacterial properties and have shown activity against a range of bacterial species, including both Gram-positive and Gram-negative organisms. The mechanism of their antibacterial action is thought to be multifactorial, potentially involving the disruption of bacterial cell membranes and the inhibition of essential enzymes.

Studies on various phenothiazine-3-sulphonamide derivatives have demonstrated promising bactericidal activities. For instance, some of these compounds have shown minimum inhibitory concentration (MIC) values in the range of 1.0 to 3.5 mg/L against pathogenic bacteria. Benzothiazolyl-phenothiazine derivatives have also been reported to be effective, with MIC values as low as 0.02 µg/mL against susceptible strains.

While specific data for this compound derivatives is limited, the known antibacterial profile of the phenothiazine core suggests that this class of compounds could possess a broad spectrum of activity. The introduction of the N-benzylcarboxamide moiety may further modulate this activity and the spectrum of susceptible bacteria.

Table 3: Antibacterial Activity of Phenothiazine Derivatives This table presents representative MIC values for various phenothiazine derivatives against different bacterial strains. Data for this compound is not specifically available.

| Bacterial Strain | Compound Class | MIC Range (µg/mL) |

| Staphylococcus aureus | Phenothiazine-3-sulphonamides | 1 - 3.5 |

| Streptococcus pyogenes | Phenothiazine-3-sulphonamides | 1 - 3.5 |

| Escherichia coli | Phenothiazine-3-sulphonamides | 1 - 3.5 |

| Salmonella typhi | Phenothiazine-3-sulphonamides | 1 - 3.5 |

| Bacillus cereus | Benzothiazolyl-phenothiazines | 0.02 - 1.3 |

| Pseudomonas aeruginosa | Benzothiazolyl-phenothiazines | 0.02 - 1.3 |

Antifungal Properties

In addition to their antibacterial effects, phenothiazine derivatives have also demonstrated antifungal activity against various pathogenic fungi. The lipophilic nature of the phenothiazine ring system is thought to facilitate its interaction with fungal cell membranes, leading to disruption of membrane integrity and function.

Research on benzothiazolyl-phenothiazine derivatives has shown their efficacy against Candida albicans, with MIC values ranging from 0.02 to 1.3 µg/mL. Similarly, phenothiazine-3-sulphonamide derivatives have been tested against Aspergillus fumigatus and have shown fungicidal activity. The antifungal potential of this compound derivatives is yet to be specifically determined, but the established antifungal properties of the phenothiazine core provide a strong rationale for their investigation in this area.

Table 4: Antifungal Activity of Phenothiazine Derivatives This table presents representative MIC values for various phenothiazine derivatives against fungal strains. Data for this compound is not specifically available.

| Fungal Strain | Compound Class | MIC Range (µg/mL) |

| Candida albicans | Benzothiazolyl-phenothiazines | 0.02 - 1.3 |

| Aspergillus fumigatus | Phenothiazine-3-sulphonamides | - |

Antiviral Investigations (e.g., HIV-1 TAR RNA binding, SARS-CoV-2)

The unique structural attributes of the phenothiazine nucleus have prompted explorations into its antiviral capabilities. A critical target in the lifecycle of the Human Immunodeficiency Virus-1 (HIV-1) is the trans-activation response element (TAR) RNA. The interaction between the viral Tat protein and TAR RNA is essential for viral gene transcription and replication, making it a prime target for therapeutic intervention. While the broader class of phenothiazines has been investigated for various antiviral properties, specific studies on the binding of this compound derivatives to HIV-1 TAR RNA are still emerging. The core concept revolves around designing molecules that can competitively inhibit the Tat-TAR interaction, thereby suppressing viral replication. mdpi.comfrontiersin.org Computational and in vitro screening methods are often employed to identify compounds that can bind to the bulge region of TAR RNA, a key site for Tat protein recognition. mdpi.com

In the context of the recent global health crisis, the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has also become a focal point of antiviral research. The antiviral strategies against SARS-CoV-2 often target key viral proteins such as the 3C-like protease (3CLpro), papain-like protease (PLpro), and the spike protein, which is crucial for viral entry into host cells. While numerous natural and synthetic compounds have been evaluated for their potential to inhibit these targets, specific data on the anti-SARS-CoV-2 activity of this compound derivatives are not yet widely available in published literature. However, the known ability of some phenothiazine compounds to interfere with viral entry and replication processes suggests that this class of molecules could be a promising scaffold for the development of novel anti-SARS-CoV-2 agents. openpublichealthjournal.comnih.govscienceopen.com

Anticonvulsant Activity Evaluation

The central nervous system activity of phenothiazine derivatives has naturally led to investigations into their potential as anticonvulsant agents. Various animal models are utilized to assess the efficacy of compounds in preventing or mitigating seizures.

Chemically induced seizure models are instrumental in elucidating the potential mechanisms of action of anticonvulsant drugs. The strychnine-induced seizure model is particularly informative, as strychnine (B123637) is a potent antagonist of the glycine (B1666218) receptor, an inhibitory neurotransmitter receptor in the spinal cord. Compounds that offer protection in this model may act by modulating glycinergic neurotransmission. Studies on amino acid derivatives of the phenothiazine scaffold have shown that these compounds can protect against strychnine-induced seizures. e-journals.in This suggests a potential interaction with the glycine receptor system. e-journals.in

Another key model involves the use of 4-aminopyridine, a potassium channel blocker that enhances neurotransmitter release and induces seizures. The ability of a compound to counteract 4-aminopyridine-induced convulsions points towards a possible mechanism involving the modulation of voltage-gated potassium channels. Research on phenothiazine amino acid derivatives has explored their activity in this model, indicating that antagonism of K+ channels could be a pathway for their anticonvulsant effects. e-journals.in

Interactive Table: Anticonvulsant Activity of Phenothiazine Amino Acid Derivatives e-journals.in

| Compound ID | Chemo-shock Model | Dose (mg/kg) | Protection against Seizures |

|---|---|---|---|

| Derivative 1 | Strychnine | 30 | Active up to 2h |

| Derivative 2 | Strychnine | 30 | Most Active |

| Derivative 3 | Thiosemicarbazide | 30 | Most Active |

Note: The specific structures of the tested derivatives can be found in the cited literature.

Other Investigated Biological Activities (e.g., Anti-inflammatory, Antimalarial, Neurodegenerative diseases)

The therapeutic potential of this compound derivatives extends beyond antiviral and anticonvulsant applications. The inherent chemical versatility of the phenothiazine core has spurred research into its efficacy against a range of other biological targets.

Phenothiazines have been recognized for their anti-inflammatory properties. researchgate.netnih.gov The mechanisms underlying this activity are thought to involve the inhibition of various pro-inflammatory enzymes and pathways. Furthermore, the structural similarity of phenothiazines to other known antimalarial agents has prompted investigations into their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A particularly promising area of research is the application of these compounds in the context of neurodegenerative disorders, most notably Alzheimer's disease. A key pathological hallmark of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides into toxic plaques in the brain. Therefore, the inhibition of Aβ aggregation is a primary therapeutic strategy.

Novel hybrid molecules that link a phenothiazine moiety with fragments of existing Alzheimer's drugs, such as donepezil, have been synthesized and evaluated. nih.gov These hybrids have demonstrated the ability to inhibit the in vitro aggregation of Aβ1-40. nih.gov The phenothiazine component is thought to contribute to this activity, potentially through interactions that stabilize the non-toxic monomeric form of Aβ or interfere with the fibrillization process. The antioxidant properties of the phenothiazine ring may also play a neuroprotective role in the multifactorial pathology of Alzheimer's disease. nih.gov

Studies on structurally related N-benzylphenoselenazine derivatives have also shown excellent inhibition of Aβ42 aggregation, further supporting the potential of this general chemical scaffold in developing anti-Alzheimer's agents. researcher.liferesearchgate.net

Interactive Table: Aβ Aggregation Inhibition by Phenothiazine/Donepezil-like Hybrids nih.gov

| Compound ID | Target | Activity |

|---|---|---|

| Hybrid 11d | Aβ1-40 Aggregation | Low micromolar inhibition |

Note: The specific structures and IC50 values for the hybrid compounds can be found in the cited literature.

Structure Activity Relationship Sar Studies for N Benzyl 10h Phenothiazine 10 Carboxamide Analogues

Impact of Substituents on the Phenothiazine (B1677639) Ring on Biological Potency

The tricyclic phenothiazine core is a primary target for structural modification to modulate pharmacological activity. The nature and position of substituents on the two benzene (B151609) rings can significantly influence the compound's potency and even its mechanism of action. scispace.com

The electronic properties of substituents on the phenothiazine ring are critical determinants of biological potency.

Electron-Withdrawing Groups (EWGs): The introduction of an electron-withdrawing group, particularly at the C-2 position of the phenothiazine nucleus, is a well-established strategy for increasing antipsychotic activity. youtube.com Groups such as trifluoromethyl (-CF3) and chlorine (-Cl) at this position have been shown to enhance potency. if-pan.krakow.plnih.gov For instance, in studies on multidrug resistance (MDR) reversal, the activity of phenothiazine derivatives was found to increase in the order of substitution at the C-2 position as follows: -H < -Cl < -CF3. if-pan.krakow.pl This enhancement is often linked to increased lipophilicity, which can improve the ability of the compound to penetrate cell membranes. if-pan.krakow.pl The presence of EWGs can lower the energy level of the lone-pair electrons on the sulfur atom, which in turn can influence molecular interactions and properties. nih.gov

Electron-Donating Groups (EDGs): Conversely, the introduction of electron-donating groups can have different effects. While less commonly associated with enhancing antipsychotic potency, EDGs like methoxy (B1213986) groups (-OCH3) have been studied for their ability to stabilize the phenothiazine molecule in different oxidation states, which is relevant for applications such as redox flow batteries. uky.edursc.org In the context of therapeutic activity, introducing a hydroxyl group (-OH), which can decrease lipophilicity, has been shown to markedly lower the efficacy of phenothiazines in MDR inhibition. if-pan.krakow.pl

| Position on Phenothiazine Ring | Substituent Type | Example Group | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| C-2 | Electron-Withdrawing | -CF3, -Cl | Increases antipsychotic and anti-MDR activity. | youtube.comif-pan.krakow.pl |

| C-2 | Unsubstituted | -H | Lower anti-MDR activity compared to EWG-substituted analogues. | if-pan.krakow.pl |

| General | Electron-Donating | -OH | Decreases lipophilicity and lowers anti-MDR activity. | if-pan.krakow.pl |

| C-3, C-7 | Electron-Donating | -OCH3 | Improves stability of oxidized states (dication). | uky.edu |

Influence of the N-10 Substitution Pattern (Carboxamide Moiety and Linker Variations) on Activity

For classical phenothiazine neuroleptics, the side chain at N-10 typically consists of an alkyl chain and a terminal amino group. if-pan.krakow.pl The length of this alkyl chain is a critical factor; maximum antipsychotic potency is often observed when a three-carbon chain separates the nitrogen of the phenothiazine ring from the side-chain nitrogen. youtube.com Studies on MDR-reversing activity have shown that a four-carbon bridge can be even more effective than a two- or three-carbon bridge. nih.gov

The nature of the terminal amine group also heavily influences activity. The intensity of neuroleptic action often follows the order: piperazine (B1678402) group > piperidine (B6355638) group > aliphatic chain. if-pan.krakow.pl Tertiary amines have been found to be better anti-MDR agents than secondary or primary amines. nih.gov In the specific case of N-benzyl-10H-phenothiazine-10-carboxamide, the carboxamide moiety itself is a key structural feature, and its interaction with biological targets, along with the influence of the linker connecting it to the benzyl (B1604629) group, would be critical for its activity profile. ontosight.ai

| N-10 Moiety Feature | Variation | Effect on Activity | Reference |

|---|---|---|---|

| Alkyl Linker Length | Three-carbon chain | Optimal for antipsychotic potency. | youtube.com |

| Alkyl Linker Length | Four-carbon chain | More potent for anti-MDR activity. | nih.gov |

| Terminal Amine Type | Piperazine | Confers greatest potency and selectivity. | youtube.comif-pan.krakow.pl |

| Terminal Amine Type | Piperidine | Intermediate potency. | if-pan.krakow.pl |

| Terminal Amine Type | Aliphatic Chain | Lower potency. | if-pan.krakow.pl |

Role of the N-benzyl Moiety and its Substitutions on Pharmacological Effects

The N-benzyl moiety is a significant pharmacophore in many biologically active compounds. In the context of phenothiazine analogues, this group can engage in various non-covalent interactions with biological targets, such as π-π stacking or hydrophobic interactions, which are crucial for binding affinity and selectivity. mdpi.comresearchgate.net The benzyl group can be considered a key element for extending the molecule to interact with specific regions of a receptor or enzyme. mdpi.com For example, in the development of angiotensin II antagonists, a benzyl group on an imidazole (B134444) scaffold served as a starting point for structural modifications that ultimately led to highly potent drugs. mdpi.com Similarly, for this compound analogues, substitutions on the benzyl ring would be expected to modulate pharmacological effects by altering the electronic and steric properties of the molecule, thereby influencing its target interactions.

The specific placement of substituents on the benzyl ring (positional isomerism) can have a profound impact on biological activity. For example, moving a substituent from the para- to the meta- or ortho-position can alter the molecule's shape and charge distribution, affecting how it fits into a binding pocket. Studies on N-thienylcarboxamides, which are bioisosteres of N-phenylcarboxamides, have shown that different positional isomers of substituents on the thiophene (B33073) ring lead to significant differences in fungicidal activity. nih.gov This highlights the principle that the relative orientation of functional groups is critical for biological function.

Stereochemistry, the three-dimensional arrangement of atoms, is also a vital factor. Many biological targets, such as receptors and enzymes, are chiral and will interact differently with different stereoisomers of a drug. A relevant example from a closely related class of compounds, the thioxanthenes, illustrates this point perfectly. The trans-isomer of flupenthixol (B1673465) was found to be significantly more potent in reversing multidrug resistance than its stereoisomer, cis-flupenthixol (15-fold vs. 5-fold increase in doxorubicin (B1662922) potency). nih.gov This demonstrates that even subtle differences in 3D geometry can lead to substantial changes in pharmacological effects.

Correlation of Molecular Features with Biological Activity

Lipophilicity: This property, often quantified as the logarithm of the partition coefficient (logP), describes a compound's affinity for fatty or non-polar environments versus aqueous ones. researchgate.net It is a crucial parameter for CNS-active drugs, as a certain degree of lipophilicity is required to cross the blood-brain barrier (BBB). mdpi.com For phenothiazines, increased lipophilicity, often achieved through halogen substitutions on the ring, has been correlated with increased antiproliferative and anti-MDR activity. if-pan.krakow.plnih.gov However, there is a delicate balance; while moderate lipophilicity can enhance brain uptake, excessively high lipophilicity can lead to faster metabolism by P450 enzymes, poor solubility, and non-specific binding, ultimately reducing drug efficacy. mdpi.com Therefore, optimizing lipophilicity is a key challenge in the design of phenothiazine-based drugs. researchgate.netmdpi.com

Drug-likeness: This concept refers to a set of molecular properties, including molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (e.g., Lipinski's Rule of Five), that are associated with a compound's likelihood of being an orally active drug. nih.gov For phenothiazine derivatives, computational tools can be used to calculate these descriptors and predict their absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.comnih.gov Ensuring that analogues of this compound fall within acceptable ranges for these properties is essential for developing viable drug candidates.

| Molecular Feature | Descriptor Example | Impact on Biological Activity / Profile | Reference |

|---|---|---|---|

| Lipophilicity | logP | Crucial for cell membrane and BBB penetration. Higher logP can increase potency but may negatively affect ADME. | researchgate.netmdpi.com |

| Molecular Weight | MW | Affects diffusion and absorption. Often kept below 500 Da for oral drugs. | nih.gov |

| Hydrogen Bonding Capacity | H-bond donors/acceptors | Influences solubility and receptor binding. | nih.gov |

| Polarity | Polar Surface Area (PSA) | Affects membrane permeability and CNS penetration. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models use molecular descriptors—numerical values that characterize the steric, electronic, and hydrophobic properties of a molecule—to predict the activity of new, unsynthesized compounds, thereby guiding drug design. ptfarm.plnih.gov

For phenothiazines and related structures, 2D- and 3D-QSAR methods have been successfully applied. A 3D-QSAR study on 25 phenothiazines for their MDR-reversing activity utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods generate 3D grid-based models that relate the compound's shape and electrostatic fields to its activity. The study found that the hydrophobic and hydrogen bond acceptor fields had the most significant contribution to the anti-MDR activity. nih.gov The resulting models provided a visual representation of which regions of the molecule were favorable or unfavorable for activity, highlighting areas where modifications could be made to design more potent MDR modulators. nih.gov Such approaches could be invaluable in rationally designing novel this compound analogues with enhanced pharmacological profiles.

Molecular Mechanisms and Target Engagement of N Benzyl 10h Phenothiazine 10 Carboxamide

Receptor Binding Studies and Receptor-Mediated Effects

The phenothiazine (B1677639) core structure is a common feature in many psychoactive drugs, and its derivatives are known to interact with a variety of neurotransmitter receptors.

Phenothiazines are widely recognized for their antagonistic activity at dopamine (B1211576) receptors, particularly the D2 subtype. nih.govnih.govnih.gov This interaction is a cornerstone of their use as first-generation antipsychotic medications. nih.gov The blockade of D2 receptors in the mesolimbic pathway is thought to be the primary mechanism for their antipsychotic effects. nih.gov While direct binding studies on N-benzyl-10H-phenothiazine-10-carboxamide are not extensively detailed in the available literature, the activity of the broader phenothiazine class suggests a high likelihood of interaction with dopamine receptors.

Research on the metabolites of various phenothiazine drugs has shown that structural modifications can influence binding affinity for the D2 receptor. For instance, ring-hydroxylated and N-demethylated metabolites of phenothiazines retain a significant portion of the parent drug's binding potency, ranging from 20% to 70%. nih.gov Conversely, the formation of a ring sulfoxide (B87167) metabolite can render the compound virtually inactive at dopamine D2 receptors. nih.gov These findings underscore the importance of the chemical structure in determining the degree of dopamine receptor modulation. The N-benzyl group in this compound would likely influence its binding affinity and functional activity at the D2 receptor. It is important to note that a novel phenothiazine derivative, CWHM-974, has been shown to have anti-cancer effects that are independent of dopamine receptor antagonism, indicating that not all biological activities of phenothiazine derivatives are mediated through this receptor. nih.gov

| Compound Class | Receptor Target | Primary Effect |

|---|---|---|

| Phenothiazines | Dopamine D2 Receptor | Antagonism |

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through GABA-A and GABA-B receptors to reduce neuronal excitability. nih.govyoutube.com The GABA-A receptor, a ligand-gated chloride ion channel, is a key target for many drugs that modulate inhibitory synaptic transmission, such as benzodiazepines and barbiturates. nih.govnih.govresearchgate.net These drugs act as positive allosteric modulators, enhancing the effect of GABA. youtube.com

Currently, there is a lack of specific research data detailing the direct effects of this compound on GABA-mediated inhibitory synaptic transmission. The broader class of phenothiazines is not primarily known for direct GABA receptor modulation. However, given the diverse pharmacological profiles of phenothiazine derivatives, an interaction cannot be entirely ruled out without specific investigation. Future studies would be necessary to determine if this compound can modulate GABA-A receptor function or affect GABAergic synaptic transmission through other mechanisms. nih.govfrontiersin.orgmdpi.commdpi.com

In addition to dopamine receptors, many psychoactive compounds also interact with serotonin (B10506) (5-HT) receptors. The N-benzyl moiety, in particular, has been shown to be a critical structural feature for enhancing the affinity and selectivity of certain ligands for the 5-HT2A receptor. nih.govresearchgate.net Studies on N-benzyl phenethylamines have demonstrated that the N-arylmethyl substitution can increase affinity for the 5-HT2A receptor by up to 300-fold compared to simpler N-alkyl homologs. nih.govresearchgate.net This substitution also enhances selectivity for the 5-HT2A receptor over the 5-HT2C and 5-HT1A receptors. nih.govresearchgate.net